3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
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Overview
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a chemical compound that belongs to the class of chromone derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound “3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate” are currently unknown . The compound is a biochemical used for proteomics research
Mode of Action
Based on its structure, it may interact with its targets via nucleophilic substitution or free radical reactions . The bromine atom attached to the phenoxy group could potentially be a leaving group, allowing for nucleophilic attack .
Biochemical Pathways
Given its structure, it may be involved in pathways related to proteomics .
Pharmacokinetics
Factors such as its molecular weight (24507 g/mol ) and its physical state (solid ) could influence its bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it may be worthwhile to investigate its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Synthesis Methods
The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves the reaction of 3-(2-bromophenoxy)-2-hydroxypropyl methyl ketone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
Scientific Research Applications
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl propanoate has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-17(21)24-12-8-9-13-16(10-12)23-11(2)19(18(13)22)25-15-7-5-4-6-14(15)20/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLZZLDCLHNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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